3-(5-bromofuran-2-amido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Description
3-(5-Bromofuran-2-amido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a brominated furan ring and a 3,4-dimethoxyphenyl substituent. Its molecular formula is C22H17BrN2O6, with a molecular weight of approximately 509.29 g/mol. The compound’s structure includes:
- A benzofuran core substituted at position 2 with a carboxamide group linked to a 3,4-dimethoxyphenylamine moiety.
- A 5-bromofuran-2-amido group at position 3 of the benzofuran scaffold.
Properties
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O6/c1-28-15-8-7-12(11-17(15)29-2)24-22(27)20-19(13-5-3-4-6-14(13)31-20)25-21(26)16-9-10-18(23)30-16/h3-11H,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXIFXJOFPWHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-bromofuran-2-amido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. It features a unique molecular structure that includes a bromofuran amide group and a dimethoxyphenyl moiety attached to a benzofuran core. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Bromofuran Amide Group : This is accomplished via coupling reactions between bromofuran derivatives and amines.
- Attachment of the Dimethoxyphenyl Group : Often realized through Friedel-Crafts acylation reactions.
These synthetic routes may be optimized for higher yields and purity, employing various catalysts and purification techniques.
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that modifications at specific positions on the benzofuran ring can enhance antiproliferative effects against various cancer cell lines. For instance, compounds with methoxy groups at specific positions showed increased potency compared to their unsubstituted counterparts .
Neuroprotective Effects
In vitro studies have demonstrated neuroprotective properties for related benzofuran derivatives. For example, certain synthesized derivatives exhibited protection against NMDA-induced neuronal damage, suggesting that structural modifications could enhance neuroprotective efficacy . The mechanism likely involves antioxidant activity and modulation of excitotoxic pathways.
Antimicrobial Activity
Benzofuran derivatives have also been explored for their antimicrobial properties. The presence of functional groups such as amides and halogens can influence their effectiveness against various pathogens. Preliminary studies suggest that these compounds may inhibit bacterial growth, although specific data on this compound remains limited.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. This may involve:
- Enzyme Inhibition : The compound could inhibit enzymes involved in cell proliferation or survival.
- Receptor Modulation : Binding to receptors may alter signaling pathways related to cancer progression or neuroprotection.
Further studies are necessary to elucidate the precise molecular mechanisms involved.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Activity
A notable study synthesized several benzofuran derivatives and evaluated their neuroprotective effects using cultured rat cortical neurons. Among these, compounds with specific substitutions showed significant protection against excitotoxicity comparable to known neuroprotective agents like memantine . This suggests that structural modifications can lead to enhanced biological activity.
Comparison with Similar Compounds
Structural Analog: 3-(5-Bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Molecular Formula : C21H15BrN2O5 (CAS: 887895-88-7) .
- Key Difference : The absence of a 4-methoxy group on the phenyl ring compared to the target compound.
- Implications: Reduced steric bulk and electron-donating capacity due to fewer methoxy groups. Potential lower binding affinity to enzymes requiring hydrophobic or π-π interactions (e.g., tyrosinase or ACE), as observed in dimethoxy-substituted curcumin analogs .
Curcumin Analogs with Dimethoxyphenyl Substituents
highlights derivatives like (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) and (E)-2-(3,4-dimethoxybenzylidene)-6-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclohexanone (2e):
- Biological Activities: Antioxidant Capacity: Dimethoxy-substituted analogs showed superior free radical scavenging compared to mono-methoxy derivatives . Enzyme Inhibition: Compound 2e demonstrated strong HIV-1 protease inhibition (IC50 ~1.2 µM), while 3e exhibited tyrosinase inhibition (IC50 ~4.5 µM) .
- The 3,4-dimethoxyphenyl group aligns with structural motifs linked to ACE and tyrosinase inhibition in curcumin analogs .
Pharmacopeial Benzofuran Derivatives
references 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide, a benzofuran derivative with a fluorophenyl group.
- Key Differences: Fluorine substitution vs. bromine in the target compound. Carboxamide vs. dimethylaminopropyl side chain.
- Implications: Fluorine’s electronegativity may enhance metabolic stability compared to bromine’s bulkier halogen presence. The dimethylaminopropyl group could improve solubility but reduce target selectivity .
Q & A
Q. Critical conditions :
- Temperature control (60–80°C for amide bond formation to avoid side reactions) .
- Stoichiometric precision (1:1.2 molar ratio of acid to amine for optimal coupling efficiency) .
- Purification via column chromatography or recrystallization to isolate the final product (>95% purity) .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ at m/z 471.05) and isotopic patterns for bromine .
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-Br bonds (~550 cm⁻¹) .
Advanced: How does the 5-bromo substituent on the furan ring influence the compound’s electronic properties and reactivity in further derivatization?
Answer:
- Electronic effects : The bromine atom’s electron-withdrawing nature reduces electron density on the furan ring, enhancing electrophilic substitution at the 3-position .
- Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups, enabling structural diversification .
- Computational data : DFT calculations show a 0.35 eV decrease in HOMO energy compared to non-brominated analogs, indicating altered redox potential .
Advanced: What strategies can resolve contradictions in reported biological activities of benzofuran carboxamides with varying substituents?
Answer:
Q. Table 1: Substituent Impact on Biological Activity
| Substituent | Activity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | 12.3 ± 1.5 | Topoisomerase II | |
| 4-Nitrophenyl | 8.9 ± 0.8 | EGFR kinase | |
| 5-Bromofuran | 15.6 ± 2.1 | CYP450 3A4 inhibition |
Advanced: How can computational modeling predict the binding affinity of this compound to specific biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., docking score of −9.2 kcal/mol with PARP-1’s NAD⁺ binding site) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- QSAR models : Correlate descriptors (e.g., logP, polar surface area) with observed IC₅₀ values to prioritize derivatives .
Basic: What are the common impurities formed during synthesis, and how are they identified and mitigated?
Answer:
- By-products :
- Unreacted starting materials (e.g., residual 3,4-dimethoxyaniline detected via TLC).
- Hydrolysis products (e.g., free carboxylic acid from amide cleavage at high pH) .
- Mitigation :
- HPLC-DAD : Quantify impurities (>0.1% threshold) using reverse-phase C18 columns .
- Optimized workup : Neutralize reaction mixtures promptly to prevent hydrolysis .
Advanced: What in vitro assays are suitable for evaluating the neuroprotective potential of this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
